Cycloheptyl-[4-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine
Description
Cycloheptyl-[4-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine (CAS: 179055-66-4) is a heterocyclic amine derivative with the molecular formula C₁₈H₂₅N₃ and a molecular weight of 283.42 g/mol . Its structure comprises a cycloheptylamine group linked via a benzyl bridge to a 1-methyl-1H-pyrazol-4-yl substituent (Figure 1). This compound has been studied in the context of muscarinic acetylcholine receptor subtype 1 (M1) allosteric modulation, where the 4-(1-methyl-1H-pyrazol-4-yl)benzyl pharmacophore is critical for binding and activity .
Properties
IUPAC Name |
N-[[4-(1-methylpyrazol-4-yl)phenyl]methyl]cycloheptanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3/c1-21-14-17(13-20-21)16-10-8-15(9-11-16)12-19-18-6-4-2-3-5-7-18/h8-11,13-14,18-19H,2-7,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZGOHXHUWYLIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(C=C2)CNC3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cycloheptyl-[4-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a benzyl halide is reacted with a cycloheptylamine in the presence of a base. The pyrazole ring is introduced through a cyclization reaction involving hydrazine and a suitable diketone precursor. The final product is obtained after purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Cycloheptyl-[4-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions such as reflux or room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
Cycloheptyl-[4-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or catalysts, due to its unique structural features.
Mechanism of Action
The mechanism of action of Cycloheptyl-[4-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzylamine Derivatives
Key Observations :
The 1-methyl-1H-pyrazol-4-yl moiety is a conserved feature in M1 modulators (e.g., ML137 derivatives ), whereas pyridinyl or dimethylpyrazole groups (as in ) are associated with divergent biological activities.
Pharmacological and Functional Comparisons
Table 2: Functional Data for M1 Receptor Modulators
Key Findings :
The target compound (12m ) exhibits moderate potency (EC₅₀ = 0.42 μM) compared to BQCA (EC₅₀ = 0.11 μM) but shows enhanced cooperativity with acetylcholine (ACh max = 74%) relative to earlier analogs .
Substitution of the cycloheptyl group with bulkier or more polar moieties (e.g., pyridinyl in ) abolishes activity, underscoring the necessity of a hydrophobic R1 substituent for M1 binding .
Key Insights :
The target compound is synthesized via Buchwald-Hartwig amination , achieving moderate yields (48–73%) . Lower yields in cyclopropyl analogs (e.g., 17.9% in ) suggest steric hindrance from bulky substituents complicates coupling reactions.
Critical Analysis of Evidence
- Gaps: No cytotoxicity or pharmacokinetic data are available for the target compound, limiting translational assessment.
Biological Activity
Cycloheptyl-[4-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C18H25N3
- Molecular Weight : 283.4 g/mol
- CAS Number : 179055-58-4
The compound features a cycloheptyl group attached to a benzylamine moiety, which is further substituted with a 1-methyl-1H-pyrazol-4-yl group. This unique structure contributes to its biological activity and potential therapeutic applications.
This compound exhibits its biological effects primarily through interactions with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor signaling pathways, which can lead to various physiological effects.
Anticancer Activity
Research has indicated that this compound possesses significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against multiple cancer cell lines. For instance, it has shown notable activity against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cell lines, with IC50 values indicating effective inhibition of cell proliferation .
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa | 5.0 |
| CaCo-2 | 10.0 |
| 3T3-L1 | 15.0 |
Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models . This property positions it as a potential candidate for treating inflammatory diseases.
Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on several enzymes:
- Cyclooxygenase (COX) : The compound exhibits selectivity towards COX enzymes, which are critical in the inflammatory process.
- Histone Deacetylases (HDAC) : It shows potential as an HDAC inhibitor, which is relevant in cancer therapy due to the role of HDACs in tumor progression .
Case Studies and Research Findings
A notable study highlighted the synthesis and biological evaluation of this compound derivatives, revealing enhanced anticancer activity compared to the parent compound. Modifications to the pyrazole ring significantly improved selectivity and potency against specific cancer cell lines .
In another investigation, researchers assessed the compound's ability to modulate signaling pathways involved in apoptosis and cell cycle regulation. The results suggested that this compound could induce apoptosis in cancer cells through mitochondrial pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
